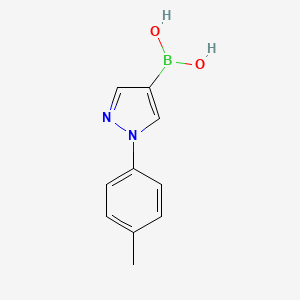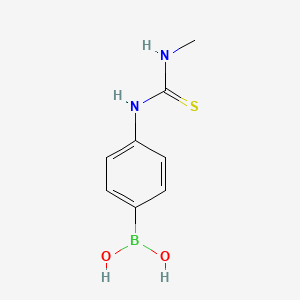
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine
概要
説明
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMPA and has a molecular formula of C10H14N2.
科学的研究の応用
Catalysis and Organic Synthesis
Ethyl-(2-methyl-pyrimidin-4-ylmethyl)-amine, as part of the pyrimidine family, plays a crucial role in the field of catalysis and organic synthesis. A review highlighted the significant use of hybrid catalysts in synthesizing pyranopyrimidine cores, essential precursors in the pharmaceutical and medicinal industries. The structural complexity of 5H-pyrano[2,3-d]pyrimidine scaffolds poses a challenge in development, but hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to overcome these difficulties. The review focuses on the broader catalytic applications for developing lead molecules in this context (Parmar, Vala, & Patel, 2023).
Understanding the Toxicity and Environmental Impact
Another research avenue involves studying the toxicity and environmental impact of compounds related to this compound. A study on food-derived heterocyclic amines (HAs) investigates their role in breast cancer. These compounds, found in meats cooked by ordinary methods, have been shown to be mammary carcinogens in rodent models. The review discusses the need for more research on the interaction between HAs and other dietary factors with respect to mammary carcinogenesis, providing insight into potential health risks (Snyderwine, 1994).
Analytical Techniques in Food Safety
This compound and related compounds are also central in food safety research. A review discusses the analysis of PhIP (a heterocyclic aromatic amine) and its phase I and phase II metabolites in biological matrices, foodstuff, and beverages. The review emphasizes that liquid chromatography coupled to mass spectrometry is preferred for qualitative and quantitative analysis of PhIP and its metabolites, highlighting the importance of these analytical techniques in understanding the carcinogenic or detoxification products of PhIP in various matrices (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Review of Specific Compounds
Studies also focus on the review of specific compounds related to this compound and their impacts. For instance, the review on the genotoxicity of 1-Ethyl-1-nitrosourea (ENU) provides a comprehensive understanding of the mutagenic and carcinogenic effects of ENU, offering insights into its mechanisms and potential as a research tool for understanding chemical mutagenesis in mouse germ cells (Shibuya & Morimoto, 1993).
作用機序
Target of Action
Compounds with similar structures, such as dasatinib , are known to inhibit tyrosine kinases, including BCR/ABL and Src family kinases . These kinases play crucial roles in cell growth and proliferation, and their inhibition can lead to the treatment of diseases like chronic myelogenous leukemia (CML) .
Mode of Action
Based on the mode of action of structurally similar compounds, it can be hypothesized that this compound may interact with its targets (possibly tyrosine kinases) and inhibit their activity . This inhibition could lead to a decrease in cell proliferation and growth .
Biochemical Pathways
If we consider the potential targets (tyrosine kinases), the compound could affect pathways related to cell growth and proliferation . The inhibition of these kinases could disrupt these pathways, leading to decreased cell proliferation .
Result of Action
Based on the potential targets and mode of action, it can be hypothesized that the compound may lead to decreased cell growth and proliferation .
特性
IUPAC Name |
N-[(2-methylpyrimidin-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-6-8-4-5-10-7(2)11-8/h4-5,9H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMWIYXVMIKJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














